
2-Methyl-6-phenylpyrimidin-4-amine
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Overview
Description
2-Methyl-6-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position participates in nucleophilic displacement reactions under specific conditions. For example:
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Alkylation/Arylation : Reacting with aryl halides in the presence of palladium catalysts forms N-aryl derivatives. A study demonstrated coupling with 3-bromopyridine using Pd₂(dba)₃ and DavePhos ligand to yield N-(pyridin-3-ylmethyl)-2-phenylpyrimidin-4-amine derivatives .
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Chlorination : Treatment with POCl₃ converts hydroxyl groups to chlorides, as seen in the synthesis of 5-chloro-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine .
Table 1: Representative Substitution Reactions
Reagent | Product | Conditions | Yield | Source |
---|---|---|---|---|
3-Bromopyridine | N-(Pyridin-3-ylmethyl) derivative | Pd catalysis, 100°C | 40% | |
POCl₃ | 5-Chloro derivative | Reflux, 18 h | 85% |
Condensation and Schiff Base Formation
The primary amine reacts with aldehydes or ketones to form Schiff bases, which are critical for bioactivity:
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Reaction with Benzaldehyde : Produces N-benzylidene derivatives under reflux with acetic acid .
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Formation of Imine Bonds : Condensation with 4-ethoxybenzaldehyde generates 5-[(4-ethoxyphenyl)imino]methyl derivatives, confirmed by NMR and X-ray crystallography .
Key Structural Features :
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Intramolecular N–H∙∙∙N hydrogen bonds (2.65–2.69 Å) stabilize the Schiff base conformation .
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The trans (E) configuration around the imine group is universally observed .
Oxidation and Reduction
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Oxidation : The methyl group at the 2-position can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though this is less common due to steric hindrance.
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Reduction : Imine bonds in Schiff base derivatives are reducible with NaBH₄ to secondary amines, as shown in the synthesis of 5-[(4-ethoxyanilino)methyl] analogues .
Functionalization at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes electrophilic substitutions under controlled conditions:
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Halogenation : Bromination at the 5-position using NBS (N-bromosuccinimide) yields 5-bromo-2-methyl-6-phenylpyrimidin-4-amine .
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Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids install diverse substituents, enhancing pharmacological properties .
Table 2: Biological Activity of Modified Derivatives
Derivative | Target Activity | IC₅₀/EC₅₀ | Source |
---|---|---|---|
USP1/UAF1 Inhibitor | Anticellular (NSCLC) | 90 nM | |
Schiff Base (Compound 3) | Antimicrobial | MIC: 8 µg/mL |
Mechanistic Insights
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Hydrogen Bonding : Intramolecular N–H∙∙∙N interactions (Table 3) dictate molecular conformation and reactivity .
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Electronic Effects : The pyrimidine ring’s electron-withdrawing nature activates the 4-amino group for nucleophilic attacks, while substituents at the 5-position modulate steric and electronic profiles .
Table 3: Hydrogen Bond Parameters in Schiff Base Derivatives
Compound | d(D–H) (Å) | d(H∙∙∙A) (Å) | <(D–H∙∙∙A) (°) |
---|---|---|---|
4a | 0.95 | 1.87 | 143 |
4b | 0.86 | 1.93 | 143 |
Scientific Research Applications
2-Methyl-6-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: Similar structure but with different substitution pattern.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an imidazo ring fused to the pyrimidine ring.
N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide: A derivative with additional functional groups .
Uniqueness
2-Methyl-6-phenylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.
Biological Activity
2-Methyl-6-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound has the molecular formula C12H12N4, characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a phenyl group at the 6-position, and an amino group at the 4-position. The synthesis typically involves reactions that introduce these substituents onto the pyrimidine scaffold, such as refluxing 1-phenylbutane-1,3-dione with guanidine nitrate in dimethylformamide (DMF) to yield high amounts of the target compound.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly:
- Antitrypanosomal Activity : It has shown promising results against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. Studies suggest that structural modifications can enhance its efficacy against this parasite.
- Antimalarial Activity : Some derivatives demonstrate significant activity against Plasmodium falciparum, responsible for malaria. The biological efficacy is influenced by structural variations on the pyrimidine core.
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. For instance, molecular docking studies reveal its binding affinity to enzymes critical in the life cycles of Plasmodium and Trypanosoma species. This interaction is essential for understanding how modifications to the compound can improve its potency and reduce toxicity.
Antimalarial Studies
A series of experiments evaluated various derivatives of this compound for their antimalarial properties. Notably, compounds with specific substitutions on the pyrimidine ring exhibited enhanced activity against both chloroquine-sensitive and resistant strains of P. falciparum. In vivo studies demonstrated mild suppression of parasitemia in P. berghei-infected mouse models, indicating potential for further development .
Antitrypanosomal Studies
In vitro assays showed that this compound effectively inhibits T. brucei growth. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a lead compound for developing new treatments for African sleeping sickness .
Comparative Analysis with Similar Compounds
To better understand the pharmacological profile of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methyl-6-phenyldihydropyrimidine | Similar pyrimidine structure; variations in substitutions | Antimalarial properties |
2-Amino-4-methylpyrimidine | Lacks phenyl substitution; amino group at different position | Antitrypanosomal activity |
5-Methyl-6-(4-chlorophenyl)pyrimidine | Chlorinated phenyl group; affects electronic properties | Potentially enhanced biological activity |
These compounds illustrate how variations in substituents can significantly influence pharmacological profiles and interactions with biological targets.
Properties
CAS No. |
92289-38-8 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
IATXPMMDFKEEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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